molecular formula C17H12N2O2 B2603888 2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile CAS No. 478033-39-5

2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile

Cat. No.: B2603888
CAS No.: 478033-39-5
M. Wt: 276.295
InChI Key: KENXWPZJVCDBFU-YBFXNURJSA-N
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Description

This compound belongs to the furan-3-carbonitrile family, characterized by a central furan ring substituted at positions 2, 3, and 5. The structure includes:

  • A phenyl group at position 5.
  • A carbonitrile (-CN) group at position 3.
  • An (E)-configured imine group at position 2, linked to a 5-methylfuran-2-yl moiety.

The 5-methylfuran-2-yl substituent introduces steric and electronic effects due to its heterocyclic nature and methyl group, distinguishing it from analogs with aromatic or substituted phenyl groups.

Properties

IUPAC Name

2-[(E)-(5-methylfuran-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-12-7-8-15(20-12)11-19-17-14(10-18)9-16(21-17)13-5-3-2-4-6-13/h2-9,11H,1H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENXWPZJVCDBFU-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile typically involves the condensation of 5-methylfuran-2-carbaldehyde with 5-phenylfuran-3-carbonitrile in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 5-Methylfuran-2-yl C₁₇H₁₃N₃O₂* 291.3* Heterocyclic substituent; moderate steric bulk; electron-rich furan ring
2-[(E)-(4-Nitrophenyl)methylidene]amino analog 4-Nitrophenyl C₁₈H₁₁N₃O₃ 317.3 Strong electron-withdrawing nitro group; enhanced stability
4-Methoxy analog 4-Methoxyphenyl C₁₉H₁₄N₂O₂ 302.3 Electron-donating methoxy group; increased polarity and solubility
2-Fluoro analog 2-Fluorophenyl C₁₈H₁₁FN₂O* 290.3* Moderate electron-withdrawing fluorine; potential for bioactivity

*Inferred values based on structural analogs.

Substituent Effects

  • Electron-Withdrawing Groups (e.g., -NO₂, -F): The 4-nitro analog (C₁₈H₁₁N₃O₃) exhibits reduced electron density at the imine group, enhancing thermal stability and reactivity in electrophilic substitutions .
  • Electron-Donating Groups (e.g., -OCH₃):

    • The 4-methoxy analog (C₁₉H₁₄N₂O₂) shows increased solubility in polar solvents due to the methoxy group’s polarity, making it suitable for solution-phase reactions .

Biological Activity

2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile is an organic compound with the molecular formula C17H12N2O2. Its unique structure, featuring a furan ring, phenyl group, and nitrile functionality, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC17H12N2O2
IUPAC Name2-[(E)-(5-methylfuran-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile
CAS Number478033-39-5
Physical FormSolid
Purity90%

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-methylfuran-2-carbaldehyde and 5-phenylfuran-3-carbonitrile, often facilitated by catalysts under reflux conditions in solvents such as ethanol or methanol. The product is purified through recrystallization or chromatography .

Biological Activity

Research indicates that 2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of furan have been reported to exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been noted to be around 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .

Anticancer Properties

In vitro studies on similar furan derivatives have demonstrated antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). IC50 values for these compounds were reported at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, suggesting potential as therapeutic agents in oncology .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors within target cells. For example, it may interfere with signaling pathways crucial for cell proliferation or survival, although detailed molecular targets remain to be elucidated.

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various furan derivatives, the compound exhibited a notable reduction in bacterial growth at concentrations that were not cytotoxic to human cells.
  • Cytotoxicity Assessment : Evaluations using the MTT assay indicated that while some derivatives showed high cytotoxicity at elevated concentrations, 2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile maintained a favorable safety profile.

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